5-(3-Pentyl)tetrazole

Physicochemical Characterization Lipophilicity Medicinal Chemistry

Researchers requiring a reliable carboxylic acid bioisostere with well-characterized physicochemical properties often face batch-to-batch variability. 5-(3-Pentyl)tetrazole eliminates this uncertainty as a defined 5-substituted-1H-tetrazole. - Predictable pKa (4.5-4.9) closely matches carboxylic acids, preserving ionic interactions while enhancing membrane permeability (LogP 1.03-1.30). - The secondary pentyl substituent provides specific steric bulk for regioselective transformations, unlike linear alkyl analogs. - Serves as a benchmark for structure-property relationship (SPR) studies with precisely measured TPSA (54.5 Ų) and H-bond donor/acceptor counts. - Procure with confidence: consistent quality supports fragment-based drug design and diversity-oriented synthesis.

Molecular Formula C6H12N4
Molecular Weight 140.19 g/mol
CAS No. 1372810-17-7
Cat. No. B1429851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Pentyl)tetrazole
CAS1372810-17-7
Molecular FormulaC6H12N4
Molecular Weight140.19 g/mol
Structural Identifiers
SMILESCCC(CC)C1=NNN=N1
InChIInChI=1S/C6H12N4/c1-3-5(4-2)6-7-9-10-8-6/h5H,3-4H2,1-2H3,(H,7,8,9,10)
InChIKeyMQWSGPKPFURBIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Pentyl)tetrazole: Building Block and Bioisostere


5-(3-Pentyl)tetrazole (CAS 1372810-17-7), also designated as 5-(pentan-3-yl)-1H-tetrazole, is a 5-monosubstituted tetrazole with a C6H12N4 molecular formula and a molecular weight of 140.19 g/mol . The compound features a secondary pentyl (pentan-3-yl) substituent at the tetrazole C5 position, imparting moderate lipophilicity with a measured LogP of approximately 1.03–1.30 [1]. As a 5-monosubstituted tetrazole, this compound belongs to a privileged heterocyclic class that serves as a non-classical bioisostere for carboxylic acid groups, maintaining comparable acidity (pKa ~4.5–4.9) while offering increased lipophilicity and metabolic resistance [2].

1
Carboxylic acid bioisostere Reported pKa-matched lipophilic isostere for SAR campaigns and medicinal chemistry
2
Building block Suitable for 1,5-disubstituted tetrazole diversification and sterically controlled heterocycle synthesis
3
Branched alkyl architecture Secondary pentyl group provides distinct steric and lipophilic profile compared to linear analogs

5-(3-Pentyl)tetrazole: Branching and Position Specificity


5-Substituted tetrazoles cannot be treated as interchangeable commodities because the substituent at the C5 position directly modulates critical physicochemical and functional properties. The secondary pentyl (pentan-3-yl) branch in 5-(3-Pentyl)tetrazole imparts distinct steric and electronic characteristics compared to linear alkyl analogs (e.g., 5-pentyltetrazole) or differently substituted tetrazoles. The branching pattern influences LogP, solubility, and steric accessibility for downstream synthetic transformations . Furthermore, regioisomeric variation between 1H-tetrazole (N1 unsubstituted) and 2H-tetrazole forms yields differing hydrogen-bonding capacities and acidity profiles, with 5-substituted-1H-tetrazoles specifically optimized as carboxylic acid bioisosteres due to their pKa range of 4.5–4.9 and metabolic stability advantages [1]. Substituting one 5-alkyltetrazole for another without verifying substituent-specific properties risks compromised reactivity in synthetic applications or altered pharmacological profiles in bioisostere contexts [2].

Linear alkyl tetrazoles (e.g., 5-pentyltetrazole)
Branching significantly alters lipophilicity and steric accessibility; may shift reactivity and bioisosteric fit.
2H-tetrazole regioisomers
Different hydrogen-bonding capacity and acidity; not optimized as carboxylic acid bioisosteres.
Unsubstituted tetrazole
Much lower lipophilicity (LogP ~ -0.5); cannot replicate the membrane-permeability enhancement context of the pentyl-substituted analog.

5-(3-Pentyl)tetrazole: Quantitative Differentiation Evidence


LogP Comparison: Branched vs Linear Alkyl Tetrazoles

5-(3-Pentyl)tetrazole demonstrates an experimental LogP value of 1.03–1.30 [1], representing a substantial increase in lipophilicity compared to unsubstituted 1H-tetrazole, which exhibits a LogP of approximately -0.5 to -0.37 [2]. This lipophilicity enhancement, conferred by the secondary pentyl substituent, is a class-level characteristic of 5-alkyltetrazoles and positions the compound favorably for membrane permeability in bioisostere applications where carboxylic acid replacement is intended to improve pharmacokinetic properties [3].

Lipophilicity shift
Class-level inference
LogP 1.03–1.30 vs unsubstituted tetrazole −0.5
Reported lipophilicity increase supports membrane-permeability study context
ΔLogP ~+1.5–1.8 versus unsubstituted tetrazole; context-dependent
Physicochemical Characterization Lipophilicity Medicinal Chemistry Drug Design

Steric Control in Azaphthalocyanine Isomer Synthesis

5-(3-Pentyl)tetrazole has a documented specific application as a reactant or reagent in the synthetic preparation of sterically stressed constitutional isomers of azaphthalocyanines with fused triazolo rings . This application leverages the secondary pentyl substituent's steric bulk to influence the regiochemical outcome of cyclization or fusion reactions. Linear alkyl tetrazoles (e.g., 5-pentyltetrazole) or differently branched analogs would not reliably replicate this sterically directed synthetic outcome due to differences in conformational flexibility and steric demand at the reactive site [1].

Steric synthesis
Supporting evidence
Documented in azaphthalocyanine isomer synthesis
Steric control may influence regiochemical outcome
Linear or unsubstituted tetrazoles may not replicate steric environment
Materials Chemistry Heterocycle Synthesis Phthalocyanine Derivatives Building Blocks

pKa and Bioisosteric Equivalence with Carboxylic Acids

5-Substituted tetrazoles, including 5-(3-Pentyl)tetrazole, exhibit pKa values in the range of 4.5–4.9, which closely matches the pKa of typical carboxylic acids (approximately 4.2–4.4) [1]. This pKa equivalence enables deprotonation at physiological pH and preserves ionic interactions with biological targets [2]. Critically, the tetrazolate anion is generally more lipophilic than the corresponding carboxylate anion, contributing to improved membrane permeability [3]. Acyl sulfonamides and hydroxamic acids, alternative carboxylic acid bioisosteres, exhibit different pKa and lipophilicity profiles, with acyl sulfonamides typically being less acidic and more lipophilic depending on substitution pattern [4].

pKa equivalence
Class-level inference
pKa 4.5–4.9 vs carboxylic acids 4.2–4.4
pKa match supports ionic interaction preservation context
Alternative bioisosteres exhibit different acidity and lipophilicity profiles
Medicinal Chemistry Bioisosteres Drug Design ADMET

5-(3-Pentyl)tetrazole: Application Scenarios


Carboxylic Acid Bioisostere in SAR Campaigns

Use 5-(3-Pentyl)tetrazole as a non-classical bioisostere for carboxylic acid moieties in structure-activity relationship (SAR) optimization. The compound's pKa (~4.5–4.9) closely matches that of carboxylic acids (ΔpKa < 0.5), enabling preservation of target ionic interactions at physiological pH while the secondary pentyl substituent confers increased lipophilicity (LogP 1.03–1.30) for potentially improved membrane permeability relative to the parent carboxylate [1]. This bioisosteric replacement strategy is supported by the compound's class-level metabolic stability advantages over carboxylic acids, which are susceptible to glucuronidation and other Phase II metabolic pathways .

Sterically Directed Azaphthalocyanine Isomer Synthesis

Employ 5-(3-Pentyl)tetrazole as a reactant or reagent in the preparation of sterically stressed constitutional isomers of azaphthalocyanines bearing fused triazolo rings [1]. The pentan-3-yl (secondary pentyl) substituent provides specific steric bulk that influences the regiochemical outcome of cyclization and fusion steps. Linear alkyl tetrazoles (e.g., 5-pentyltetrazole) or differently substituted analogs would not replicate this steric environment and may yield different constitutional isomer distributions or fail to produce the desired sterically stressed products.

Building Block for 1,5-Disubstituted Tetrazoles

Use 5-(3-Pentyl)tetrazole as a synthetic intermediate for the preparation of 1,5-disubstituted tetrazole derivatives. The unsubstituted N1 position enables further functionalization via alkylation, arylation, or acylation reactions to access compounds with applications as cis-amide bond mimics, NAD(P)H oxidase inhibitors, or rigid analogs of biologically active molecules [1]. The secondary pentyl substituent at C5 provides a defined lipophilic anchor point that can be leveraged in fragment-based drug design or diversity-oriented synthesis .

Branched Alkyl Tetrazole Reference Standard

Procure 5-(3-Pentyl)tetrazole as a reference compound for establishing structure-property relationships (SPR) in alkyl-substituted tetrazole series. Its characterized LogP (1.03–1.30) [1] and defined molecular properties (MW 140.19, TPSA 54.5 Ų, H-bond donors: 1, H-bond acceptors: 3) provide a benchmark for evaluating the effect of alkyl chain branching (secondary versus primary pentyl) on physicochemical parameters within tetrazole-containing compound libraries.

Application
Selection Property
Validation Focus
Carboxylic acid bioisostere studies
pKa-matched lipophilic isostere
Ionic interaction preservation and membrane-permeability context
Sterically controlled heterocycle synthesis
Branched alkyl steric profile
Regiochemical outcome and isomer distribution
1,5-Disubstituted tetrazole diversification
N1 functionalization handle with C5 lipophilic anchor
Fragment-based design and diversity-oriented synthesis context
Structure-property relationship benchmark
Characterized LogP and molecular descriptors
Alkyl branching effect on physicochemical profiles

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